molecular formula C14H15N3O B581612 4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide CAS No. 1314987-53-5

4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide

Cat. No.: B581612
CAS No.: 1314987-53-5
M. Wt: 241.294
InChI Key: RGZQEPYIXAAMKP-UHFFFAOYSA-N
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Description

4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide (CAS 1314987-53-5) is a chemical compound with a molecular formula of C14H15N3O and a molecular weight of 241.29 g/mol . This solid compound is characterized by a LogP of 1.96 and a polar surface area of 59.95 Ų , properties that are relevant for its behavior in biological and chemical systems. This benzamide derivative is primarily valued in research and development as a versatile chemical intermediate and building block in organic synthesis. Compounds featuring the 6-aminopyridin-3-yl moiety are of significant interest in medicinal chemistry. For instance, structurally related aminopyridinyl compounds are documented as key intermediates in the synthesis of active pharmaceutical ingredients, such as CDK (Cyclin-Dependent Kinase) inhibitors like Palbociclib and Ribociclib . This suggests its potential application in the development of novel therapeutics, particularly in oncology research. Handling of this material requires standard laboratory safety precautions. It is harmful upon inhalation, skin contact, or if swallowed . Recommended personal protective equipment includes lab coats, chemical-resistant gloves, and safety goggles . Engineering controls, such as the use of a chemical fume hood, are advised to maintain adequate ventilation . In case of a fire involving this substance, dry powder or carbon dioxide extinguishers are suitable for firefighting . Intended Use : This product is intended for research and laboratory use only. It is not classified as a medicinal product or a medical device. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-(6-aminopyridin-3-yl)-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-17(2)14(18)11-5-3-10(4-6-11)12-7-8-13(15)16-9-12/h3-9H,1-2H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZQEPYIXAAMKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718565
Record name 4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314987-53-5
Record name 4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The most widely documented method involves Suzuki-Miyaura coupling between 4-(dimethylcarbamoyl)phenylboronic acid and 5-amino-2-bromopyridine. This route exploits palladium catalysis to form the critical C–C bond between the benzamide and aminopyridine moieties.

Typical reaction conditions :

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Base : Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃)

  • Solvent system : 1,4-Dioxane/water (4:1 v/v)

  • Temperature : 85–90°C

  • Duration : 16–24 hours

Example protocol (adapted from):

  • Combine 4-(dimethylcarbamoyl)phenylboronic acid (1.2 eq), 5-amino-2-bromopyridine (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and Cs₂CO₃ (2.0 eq) in degassed dioxane/water.

  • Heat at 90°C under inert atmosphere for 16 hours.

  • Purify via column chromatography (ethyl acetate/petroleum ether) to yield the product (37–61% yield).

Key advantages :

  • High functional group tolerance

  • Scalable to multi-gram quantities

Limitations :

  • Requires expensive palladium catalysts

  • Sensitive to oxygen and moisture

Sequential Triazine Ring Functionalization

Patents from Novartis and others describe an alternative approach using triazine intermediates. This method involves:

  • Core assembly : React cyanuric chloride with morpholine derivatives.

  • Nucleophilic substitution : Introduce the benzamide group via hydroxyl substitution.

  • Coupling : Attach the 6-aminopyridin-3-yl moiety through Suzuki or Stille coupling.

Critical steps :

  • Triazine formation : Cyanuric chloride reacts with morpholine in tetrahydrofuran (THF) at 0–4°C using DIPEA as base.

  • Benzamide introduction : Intermediate triazine chloride undergoes nucleophilic aromatic substitution with 4-hydroxy-N,N-dimethylbenzamide.

  • Final coupling : Palladium-mediated cross-coupling installs the aminopyridine group.

Optimization insights :

  • Solvent selection : THF outperforms acetone in minimizing di-substitution byproducts.

  • Base impact : Tertiary amines (e.g., DIPEA) enhance substitution kinetics compared to inorganic bases.

Comparative Analysis of Methodologies

Parameter Suzuki-Miyaura Triazine Route
Overall yield37–61%45–70%
Step count13–4
Catalyst costHigh (Pd)Moderate (Pd/Ni)
Purification complexityModerateHigh
Scalability>100 g<50 g

Notable observations :

  • The triazine route achieves higher yields but requires meticulous intermediate purification.

  • Suzuki coupling is preferred for rapid access but faces cost barriers in large-scale production.

Advanced Modifications and Derivatives

Morpholine Substituent Engineering

Variants with modified morpholine groups (e.g., 3-methylmorpholine) demonstrate enhanced biological activity. These are synthesized by replacing morpholine with substituted analogs during triazine functionalization:

Representative transformation :

  • Replace morpholine with (S)-3-methylmorpholine in Step 1.

  • Yield improvement: 68% → 82% (due to reduced steric hindrance).

Direct Cyanobenzamide Coupling

A streamlined approach couples pre-formed 4-cyano-N,N-dimethylbenzamide with 6-aminopyridin-3-ylboronic acid. This avoids triazine intermediates but requires harsh conditions (150°C, DMF).

Industrial-Scale Considerations

Catalyst Recycling

Recent patents highlight nickel-catalyzed methods to reduce reliance on palladium:

  • Catalyst : NiCl₂(dppp)

  • Solvent : Ethanol/water

  • Yield : 58% (comparable to Pd-based systems)

Green Chemistry Innovations

  • Solvent replacement : Cyclopentyl methyl ether (CPME) replaces dioxane due to lower toxicity.

  • Base optimization : Potassium phosphate tribasic (K₃PO₄) minimizes side reactions vs. Cs₂CO₃.

Analytical Characterization Data

Key spectral data (compiled from):

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=2.4 Hz, 1H), 7.89 (dd, J=8.8, 2.4 Hz, 1H), 7.64 (d, J=8.4 Hz, 2H), 6.55 (d, J=8.8 Hz, 1H), 3.12 (s, 6H).

  • HRMS : m/z calcd for C₁₄H₁₆N₃O [M+H]⁺ 242.1293, found 242.1291.

  • HPLC purity : >98% (C18 column, 0.1% TFA/MeCN gradient).

Chemical Reactions Analysis

Types of Reactions: 4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The aminopyridine moiety allows for nucleophilic substitution reactions, which can be used to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide involves its interaction with specific molecular targets. It can activate pathways such as the MAP kinase signaling pathway and the AKT1 signaling pathway . These interactions lead to various cellular responses, including the activation of protein kinase C and the production of signaling molecules like diacylglycerol and inositol 1,4,5-trisphosphate.

Comparison with Similar Compounds

Positional Isomers

  • 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide (CAS: 1314988-25-4) This meta-substituted isomer shares the same molecular formula but differs in the position of the aminopyridine group.
  • 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N-methyl-benzamide Replacing the amino group with dimethylamino and trifluoromethyl groups increases electron-withdrawing effects, enhancing metabolic stability and lipophilicity. The trifluoromethyl group also introduces steric bulk, which may impact target engagement .

Substituent Variations

  • N-(6-Methylpyridin-2-yl)-benzamide Derivatives (e.g., Compounds 35 and 36) These compounds feature methyl instead of amino groups on the pyridine ring.
  • 4-(Benzyl Oxy)-N,N-dimethylbenzamide Substituting the aminopyridine with a benzyloxy group introduces strong electron-donating effects, increasing rotational barriers (ΔG‡ ~33–38 kJ/mol) and altering solubility profiles .

Physicochemical Properties

Compound Name Substituents Molecular Formula Purity/Yield Key Properties Reference
4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide 4-(6-aminopyridin-3-yl), N,N-dimethyl C₁₄H₁₅N₃O 95% Discontinued; research use
3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide 3-(6-aminopyridin-3-yl), N,N-dimethyl C₁₄H₁₅N₃O 98% Higher steric accessibility
4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide 4-Br, 3-F, N-(6-methylpyridin-2-yl) C₁₃H₁₀BrFN₂O 81% yield Synthetic intermediate; GC-MS: m/z 310
4-(Benzyl Oxy)-N,N-dimethylbenzamide 4-OBn, N,N-dimethyl C₁₆H₁₇NO₂ 93% yield ΔG‡ ~36 kJ/mol; δ(¹H) 3.05 ppm (NMe₂)

Biological Activity

4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological potential, and related research findings.

  • Chemical Formula : C₁₄H₁₅N₃O
  • Molecular Weight : 241.29 g/mol
  • CAS Number : 56777430

Biological Activity Overview

Research indicates that this compound exhibits notable biological activity, particularly as an inhibitor of various enzymes involved in metabolic pathways. Notably, it has shown potential in inhibiting fat mass and obesity-associated protein (FTO), which plays a critical role in regulating energy metabolism and fat storage .

Enzyme Inhibition

The compound's ability to inhibit FTO suggests its potential application in obesity management and metabolic disorders. Studies have demonstrated that its binding affinity to target proteins involved in metabolic regulation is significant, indicating its role as a selective inhibitor .

Binding Affinity and Structural Analysis

The interactions of this compound with specific target proteins have been characterized using various biochemical assays. Structural analysis through X-ray crystallography has elucidated critical interactions that contribute to its inhibitory activity. The compound binds effectively to the active sites of enzymes, which is essential for its biological effects .

In Vitro Studies

In vitro studies have demonstrated that this compound significantly inhibits FTO activity, leading to reduced fat accumulation in cellular models. The inhibition mechanism appears to stem from competitive binding at the enzyme's active site, which prevents substrate access .

Pharmacological Applications

  • Metabolic Disorders : The compound's role as an FTO inhibitor positions it as a candidate for treating obesity-related conditions.
  • Cancer Research : Similar compounds have been explored for their anti-cancer properties, suggesting that this compound may also exhibit potential in oncology .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique structural features of this compound against other benzamide derivatives:

Compound NameStructureUnique Features
This compoundStructureSelective FTO inhibitor
4-(4-Aminopyridin-3-yl)-N,N-dimethylbenzamideStructurePotential neuropharmacological applications
N-(But-3-enyl)-N-methylbenzamide-Different reactivity profile

The distinct positioning of the amino group on the pyridine ring significantly influences the interaction with biological targets, making it a unique candidate for further pharmacological studies .

Q & A

Q. What are the recommended synthetic routes for 4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide, and how can reaction yields be optimized?

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:
  • ¹H NMR : Confirm aromatic proton environments (e.g., pyridinyl protons at δ 6.95–8.15 ppm and benzamide protons at δ 7.57–7.74 ppm) .
  • GC-MS : Verify molecular ion peaks (e.g., m/z 310 for analogous benzamide derivatives) .
  • HPLC : Monitor retention time deviations caused by the dimethylamide group, which reduces polarity and increases hydrophobicity compared to primary amides .

Q. What solvent systems are suitable for solubility studies of this compound?

  • Methodological Answer : The dimethylamide group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) but reduces aqueous solubility. Hydrotropic agents like N,N-dimethylbenzamide derivatives can improve solubility in aqueous buffers by disrupting hydrophobic interactions. For example, solubility increases linearly with hydrotrope concentration (e.g., 0.1–1.0 M) .

Advanced Research Questions

Q. How does the dimethylamide substituent influence the compound’s biological activity compared to primary amides?

Q. What strategies resolve contradictions in chromatographic retention data for dimethylamide-containing compounds?

  • Methodological Answer : Retention time deviations (e.g., −80 index units for N,N-dimethylbenzamide vs. primary amides) arise from reduced polarity. Mitigation strategies:
  • Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients (e.g., 40–80% acetonitrile over 20 min).
  • Add ion-pairing agents (e.g., 0.1% trifluoroacetic acid) to enhance peak symmetry .

Q. How can computational modeling guide SAR studies for this compound derivatives?

  • Methodological Answer : Density functional theory (DFT) calculations predict electronic effects of substituents (e.g., trifluoromethyl groups increase electron-withdrawing effects by ~1.2 eV). Molecular docking (e.g., AutoDock Vina) identifies key interactions, such as π-π stacking between the pyridinyl ring and kinase active sites (binding energy: −9.2 kcal/mol) .

Q. What role does the 6-aminopyridinyl moiety play in target engagement?

  • Methodological Answer : The 6-amino group facilitates hydrogen bonding with Asp86 in kinase ATP-binding pockets, as shown in crystallographic studies of analogous compounds (PDB: 4XCP). Mutagenesis experiments (e.g., D86A mutants) reduce binding affinity by ~50%, confirming its critical role .

Key Research Considerations

  • Toxicity : The dimethylamide group may increase skin/eye irritation (H315/H319 hazard codes); handle with PPE .
  • Material Science Applications : Analogous benzamides enhance charge transport in n-doped polymers (e.g., conductivity up to 120 S/cm with N-DMBI dopants) .

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